molecular formula C13H19N3O B2417363 8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2200610-53-1

8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane

Cat. No. B2417363
CAS RN: 2200610-53-1
M. Wt: 233.315
InChI Key: NSEGRUOYDPHJLS-UHFFFAOYSA-N
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Description

The compound “8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane core, which is a bicyclic structure with eight carbon atoms and one nitrogen atom . This core is substituted with a methyl group at the 8-position and an oxy-linked 6-methylpyridazin-3-yl group at the 3-position.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 8-azabicyclo[3.2.1]octane core followed by functionalization at the 3- and 8-positions. The 8-azabicyclo[3.2.1]octane core can be synthesized using various methods, including enantioselective construction . The 6-methylpyridazin-3-yl group could potentially be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 8-azabicyclo[3.2.1]octane core, with the additional complexity introduced by the 6-methylpyridazin-3-yl group. The presence of nitrogen in the ring introduces potential sites for hydrogen bonding and could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atom in the bicyclic core and the oxy-linked 6-methylpyridazin-3-yl group. The nitrogen could act as a nucleophile in reactions, while the oxy-linked group could potentially undergo reactions typical of ethers and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bicyclic core could impart rigidity to the molecule, potentially influencing its boiling and melting points. The nitrogen and oxygen atoms could participate in hydrogen bonding, influencing the compound’s solubility properties .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of structurally similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

8-methyl-3-(6-methylpyridazin-3-yl)oxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-3-6-13(15-14-9)17-12-7-10-4-5-11(8-12)16(10)2/h3,6,10-12H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEGRUOYDPHJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane

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